Imidazo[2,1-B]thiazole-5-carbonitrile
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Overview
Description
Imidazo[2,1-B]thiazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-B]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromo ketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with a bromo compound is followed by subsequent steps involving dehydration and cyclization .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-B]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Imidazo[2,1-B]thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Imidazo[2,1-B]thiazole-5-carbonitrile involves its interaction with molecular targets within cells. For instance, in the context of its antimicrobial activity, the compound targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain. This interaction disrupts the bacterial energy production, leading to cell death .
Comparison with Similar Compounds
- Imidazo[2,1-B]thiazole-5-carboxamide
- Benzo[d]imidazo[2,1-B]thiazole
Comparison: Imidazo[2,1-B]thiazole-5-carbonitrile is unique due to its specific structural features and the presence of a nitrile group, which can influence its reactivity and biological activity. Compared to similar compounds like Imidazo[2,1-B]thiazole-5-carboxamide, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPLFOSCKXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320100 |
Source
|
Record name | IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501689-26-5 |
Source
|
Record name | IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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